molecular formula C5H9ClF3N B13504673 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride

3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride

Katalognummer: B13504673
Molekulargewicht: 175.58 g/mol
InChI-Schlüssel: UOVXTEGEVZNUHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride: is a fluorinated organic compound that has garnered attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride typically involves the difluoromethylation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated oxides, while substitution can produce a variety of functionalized pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure enhances the stability and reactivity of the resulting compounds .

Biology: The compound is studied for its potential biological activities. Fluorinated compounds often exhibit improved bioavailability and metabolic stability, making them attractive candidates for drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorine atoms can enhance the pharmacokinetic properties of drugs, leading to better therapeutic outcomes .

Industry: The compound finds applications in the agrochemical industry, where it is used to develop pesticides and herbicides with improved efficacy and environmental profiles .

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride stands out due to its unique combination of a pyrrolidine ring and difluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C5H9ClF3N

Molekulargewicht

175.58 g/mol

IUPAC-Name

3-(difluoromethyl)-3-fluoropyrrolidine;hydrochloride

InChI

InChI=1S/C5H8F3N.ClH/c6-4(7)5(8)1-2-9-3-5;/h4,9H,1-3H2;1H

InChI-Schlüssel

UOVXTEGEVZNUHT-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1(C(F)F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.